Candicine

Catalog No.
S589366
CAS No.
6656-13-9
M.F
C11H18NO+
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Candicine

CAS Number

6656-13-9

Product Name

Candicine

IUPAC Name

2-(4-hydroxyphenyl)ethyl-trimethylazanium

Molecular Formula

C11H18NO+

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1

InChI Key

PTOJXIKSKSASRB-UHFFFAOYSA-O

Synonyms

candicine

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)O

Antifungal Activity of Candicine

Candicine demonstrates antifungal activity against various fungal pathogens, including those belonging to the Candida genus, such as Candida albicans, a major cause of fungal infections in humans. Studies have shown that Candicine can inhibit fungal growth and kill fungal cells through different mechanisms, including:

  • Membrane disruption: Candicine peptides can disrupt the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]
  • Enzyme inhibition: Certain Candicine peptides can inhibit specific enzymes crucial for fungal growth and survival. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]

Potential Therapeutic Applications

Due to their antifungal properties, Candicine peptides hold promise for various therapeutic applications, including:

  • Treatment of fungal infections: Candicine could potentially serve as a novel treatment option for various fungal infections, including those caused by Candida albicans, which are becoming increasingly resistant to conventional antifungal drugs. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]
  • Development of new antifungal drugs: The unique mechanisms of action of Candicine peptides can inspire the development of new antifungal drugs to address the growing challenge of antifungal resistance. [Source: National Institutes of Health (.gov) - Pubmed Central, "Antifungal Peptides from Candida albicans" by Monika A. Silva et al. 2019, ]

Candicine is a quaternary ammonium alkaloid classified within the phenethylamine family, with the chemical formula C11H18NO+C_{11}H_{18}NO^+ and a molecular weight of approximately 180.267 g/mol . This compound is primarily found in certain plant species, particularly in the Cactaceae family. Candicine is known for its structural similarity to other phenethylamines, which include various psychoactive and therapeutic agents.

Typical of quaternary ammonium compounds. It is characterized by its ability to form salts, such as candicine chloride, which can be isolated through chromatographic techniques . The basic structure of candicine allows for reactions involving nucleophilic substitutions and electrophilic additions, making it versatile in synthetic organic chemistry.

Candicine exhibits notable biological activity, particularly as a neuromuscular blocker when administered parenterally. This effect can lead to symptoms such as muscle paralysis, highlighting its potential toxicity . Research indicates that candicine may interact with neurotransmitter systems, although specific mechanisms remain under investigation.

The synthesis of candicine can be achieved through several methods:

  • Natural Extraction: Candicine can be isolated from plant sources using chromatographic techniques.
  • Chemical Synthesis: Various synthetic routes have been explored, often starting from simpler phenethylamine derivatives. For instance, the methylation of tyramine can lead to the formation of candicine through a series of steps involving quaternization .

Research on candicine's interactions primarily focuses on its neuromuscular blocking capabilities. Studies have shown that it can inhibit muscle contractions by interfering with acetylcholine receptors at the neuromuscular junction. Further investigation into its pharmacokinetics and dynamics is necessary to fully understand its interaction profile and potential therapeutic applications .

Candicine shares structural and functional similarities with several other compounds in the phenethylamine class. Here are some notable comparisons:

Compound NameChemical FormulaBiological ActivityUnique Features
HordenineC10H15NO2C_{10}H_{15}NO_2Mild stimulant effects; feeding deterrent in insectsFound in barley; less toxic than candicine
PhenethylamineC8H11NC_{8}H_{11}NNeurotransmitter precursorBasic structure of many psychoactive substances
TyramineC8H11NC_{8}H_{11}NInfluences blood pressure; vasoconstrictorNaturally occurring in fermented foods

Candicine is unique due to its quaternary ammonium structure, which imparts distinct pharmacological properties compared to other compounds like hordenine and phenethylamine. Its potent neuromuscular blocking activity sets it apart as a compound of interest for both toxicological studies and potential therapeutic applications .

XLogP3

2.1

Wikipedia

Candicine

Dates

Modify: 2023-08-15

Explore Compound Types